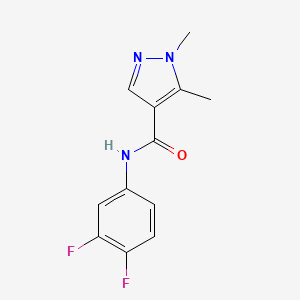![molecular formula C20H22N2O2 B7546156 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the inhibition of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases. MAOs are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin, and their inhibition has been studied for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide in lab experiments is its potential as a broad-spectrum inhibitor of various enzymes. Additionally, it has shown significant effects in various disease models, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its relatively low potency compared to other inhibitors.
Orientations Futures
There are several future directions for the study of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide. One potential direction is the development of more potent analogs of the compound for use as inhibitors of specific enzymes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various disease models. Finally, the compound's potential as a neuroprotective agent warrants further investigation, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
Conclusion:
In conclusion, 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide is a chemical compound with significant potential in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action involves the inhibition of enzymes such as HDACs and MAOs, and it has shown significant effects in various disease models. While there are limitations to its use, the compound's potential as a broad-spectrum inhibitor and neuroprotective agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the reaction of 1-phenylethylamine with 3-(chloromethyl)benzoic acid, followed by the reaction of the resulting intermediate with pyrrolidin-2-one. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has shown promising results as a potential inhibitor of enzymes involved in diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been studied for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(17-8-3-2-4-9-17)21-20(24)18-10-5-7-16(13-18)14-22-12-6-11-19(22)23/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPAOZNKGZHIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)